O-Demethylpimobendan

Übersicht

Beschreibung

UD-CG-212 ist ein niedermolekularer Wirkstoff, der als Inhibitor der zyklischen Guanosinmonophosphat-Phosphodiesterase wirkt. Es ist ein Metabolit von Pimobendan, einem Medikament zur Behandlung von Herzinsuffizienz. UD-CG-212 wurde auf seine kardiovaskulären Wirkungen untersucht, insbesondere auf seine Fähigkeit, die Myokardkontraktilität und die Vasodilatation zu verbessern .

Wissenschaftliche Forschungsanwendungen

UD-CG-212 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Kardiovaskuläre Forschung: Es wird verwendet, um die Auswirkungen der Hemmung der zyklischen Guanosinmonophosphat-Phosphodiesterase auf die Herzfunktion zu untersuchen.

Pharmakologie: Es hilft beim Verständnis der Pharmakokinetik und Pharmakodynamik von Pimobendan und seinen Metaboliten.

Zellbiologie: Es wird verwendet, um die Auswirkungen der Hemmung der zyklischen Guanosinmonophosphat-Phosphodiesterase auf zelluläre Signalwege zu untersuchen.

Arzneimittelentwicklung: Es dient als Modellverbindung zur Entwicklung neuer Inhibitor der zyklischen Guanosinmonophosphat-Phosphodiesterase

Wirkmechanismus

UD-CG-212 entfaltet seine Wirkung durch die Hemmung der zyklischen Guanosinmonophosphat-Phosphodiesterase, was zu einem Anstieg der zyklischen Guanosinmonophosphat-Spiegel führt. Dies führt zu einer verstärkten Myokardkontraktilität und Vasodilatation. Zu den molekularen Zielstrukturen gehören die Enzyme der zyklischen Guanosinmonophosphat-Phosphodiesterase, und die beteiligten Wege stehen in Zusammenhang mit der zyklischen Guanosinmonophosphat-Signalgebung .

Wirkmechanismus

Target of Action

O-Demethyl Pimobendan, also known as UD-CG 212, primarily targets cardiac myocytes . Its main role is to increase the affinity of calcium for binding to troponin C on these cells .

Mode of Action

O-Demethyl Pimobendan acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes . It also inhibits phosphodiesterase 3 (PDE3), which results in both arterial dilation and venodilation .

Biochemical Pathways

The inhibition of PDE3 by O-Demethyl Pimobendan leads to an increase in intracellular cAMP concentration . This activates cAMP-dependent protein kinase, which phosphorylates many target proteins, including Ca2+ channels in the plasma membrane . This leads to enhanced Ca2+ influx, greater accumulation of intracellular Ca2+, and hence, more tension in the cardiac muscle .

Pharmacokinetics

The pharmacokinetics of O-Demethyl Pimobendan have been studied in healthy dogs . After oral administration, the mean maximum plasma concentration (Cmax) was found to be 30.9 ± 10.4 ng/ml, and the time to reach a maximum concentration (Tmax) was 3.2 ± 1.6 hours . The disappearance half-life (t1/2) was 5.0 ± 2.7 hours, and the area under the concentration–time curve (AUC) was 167.8 ± 36.2 ng * h/ml . These findings suggest that O-Demethyl Pimobendan might achieve effective concentrations in treating dogs with congestive heart failure .

Action Environment

The action of O-Demethyl Pimobendan can be influenced by various environmental factors. For instance, the route of administration (oral vs. rectal) significantly affects the pharmacokinetics of the drug

Biochemische Analyse

Biochemical Properties

O-Demethyl pimobendan plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes and inhibiting phosphodiesterase 3 (PDE3) . The inhibition of PDE3 also results in both arterial dilation and venodilation .

Cellular Effects

O-Demethyl pimobendan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It improves the cardiac output without increasing the myocardial oxygen consumption .

Molecular Mechanism

The molecular mechanism of action of O-Demethyl pimobendan involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of O-Demethyl pimobendan change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of O-Demethyl pimobendan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

O-Demethyl pimobendan is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

O-Demethyl pimobendan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of O-Demethyl pimobendan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

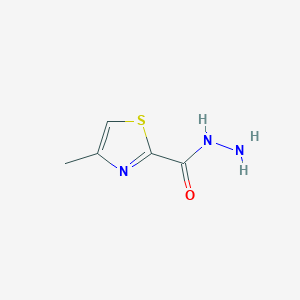

Vorbereitungsmethoden

Die Herstellung von UD-CG-212 beinhaltet die Synthese von Pimobendan, gefolgt von seiner metabolischen Umwandlung. Pimobendan wird durch eine Reihe chemischer Reaktionen synthetisiert, einschließlich der Kupplung eines Benzimidazolderivats mit einer Pyridazinon-Einheit. Der Hauptmetabolit, UD-CG-212, wird dann mit Hilfe der Hochleistungsflüssigkeitschromatographie abgetrennt und gereinigt .

Analyse Chemischer Reaktionen

UD-CG-212 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten.

Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

UD-CG-212 ähnelt anderen Inhibitoren der zyklischen Guanosinmonophosphat-Phosphodiesterase wie Milrinon und Enoximon. Es ist jedoch einzigartig in seiner spezifischen metabolischen Herkunft aus Pimobendan und seinem besonderen pharmakologischen Profil. Zu den ähnlichen Verbindungen gehören:

Milrinon: Ein weiterer Inhibitor der zyklischen Guanosinmonophosphat-Phosphodiesterase, der zur Behandlung von Herzinsuffizienz eingesetzt wird.

Enoximon: Ein Inhibitor der zyklischen Guanosinmonophosphat-Phosphodiesterase mit ähnlichen kardiovaskulären Wirkungen .

UD-CG-212 zeichnet sich durch seinen spezifischen Stoffwechselweg und seine einzigartige Kombination aus inotropen und vasodilatatorischen Wirkungen aus.

Eigenschaften

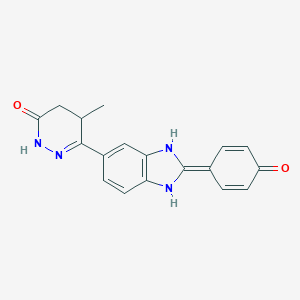

IUPAC Name |

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAXSEARPHDXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108381-22-2 | |

| Record name | O-Demethyl pimobendan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

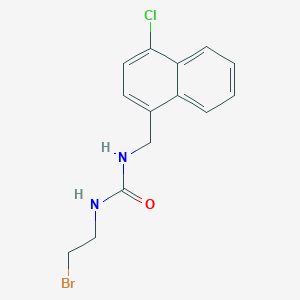

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UD-CG 212 Cl?

A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]

Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?

A2: Increased cAMP levels lead to several downstream effects, including:

- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]

- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []

- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]

Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?

A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []

Q4: Does UD-CG 212 Cl affect cardiac rhythm?

A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)